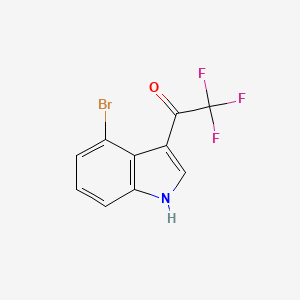

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

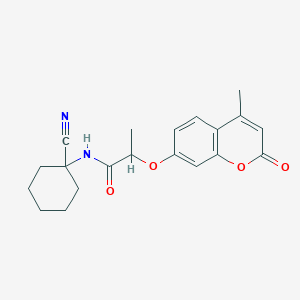

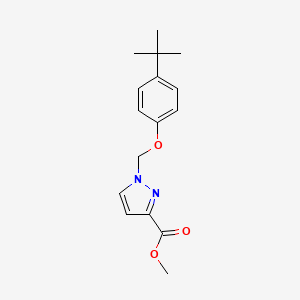

The compound “1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone” is likely to be a brominated indole derivative. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . The presence of a bromine atom and a trifluoroethanone group suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry.

Molecular Structure Analysis

The molecular structure of “this compound” would be expected to contain a brominated indole core with a trifluoroethanone group attached at the 1-position of the indole .Chemical Reactions Analysis

The reactivity of “this compound” would be expected to be influenced by the electron-withdrawing nature of the bromine atom and the trifluoroethanone group. These groups could potentially make the compound more susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be expected to be influenced by the presence of the bromine atom and the trifluoroethanone group. These groups could potentially affect the compound’s polarity, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Chemoenzymatic Synthesis Applications

1-(4-Bromo-1H-indol-3-YL)-2,2,2-trifluoroethanone has been used in the chemoenzymatic synthesis of pharmaceuticals. A study explored its application in the synthesis of an Odanacatib precursor, involving Suzuki‐Miyaura cross-coupling and bioreduction sequences. This method provides a pathway towards the development of selective Cathepsin K inhibitors, highlighting the compound's relevance in medicinal chemistry (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Synthetic Chemistry and Catalysis

The compound plays a role in synthetic chemistry, particularly in the creation of novel ligands and complexes. One study described the synthesis of metallocenes bearing η5-2-(N-Azolyl)indenyl ligands, where the compound was used in palladium-catalyzed cross-coupling reactions. This demonstrates its utility in producing ligands for olefin polymerization catalysis (Lebedev et al., 2009).

Antimicrobial Applications

In the field of antimicrobial research, this compound has been incorporated into the synthesis of difluoromethylated indole derivatives. These compounds, obtained through a strategic synthesis involving direct fluorination, exhibited promising antibacterial and antifungal activities in vitro (Chundawat, Kumari, Sharma, & Bhagat, 2016).

Synthesis of Fluorine Compounds

This compound is also pivotal in the synthesis of fluorine compounds. It has been used in reactions with ketones and enol ethers, leading to the formation of various fluorinated products, illustrating its role in creating compounds with potential pharmaceutical applications (Takagi et al., 1992).

Eigenschaften

IUPAC Name |

1-(4-bromo-1H-indol-3-yl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3NO/c11-6-2-1-3-7-8(6)5(4-15-7)9(16)10(12,13)14/h1-4,15H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUDWWYAOQAMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)

![(E)-N-[1-(3,5-Dichlorophenyl)propyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2363450.png)

![1-(2-fluorophenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363452.png)

![4-ethyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2363457.png)

![methyl 1-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoyl}-2,3-dihydro-1H-indole-5-carboxylate](/img/structure/B2363460.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2363463.png)

![1-allyl-4-(1-(3-(2,6-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2363465.png)